molecular formula C11H6F2N2O B8563466 2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde

2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde

Cat. No. B8563466
M. Wt: 220.17 g/mol
InChI Key: BZMCMCMWYXASML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H6F2N2O and its molecular weight is 220.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Difluoro-5-(pyrimidin-5-yl)benzaldehyde

Molecular Formula

C11H6F2N2O

Molecular Weight

220.17 g/mol

IUPAC Name

2,4-difluoro-5-pyrimidin-5-ylbenzaldehyde

InChI

InChI=1S/C11H6F2N2O/c12-10-2-11(13)9(1-7(10)5-16)8-3-14-6-15-4-8/h1-6H

InChI Key

BZMCMCMWYXASML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C2=CN=CN=C2)F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of bis(triphenylphosphine)palladium(II) chloride (0.56 g, 0.80 mmol), pyrimidin-5-ylboronic acid (0.99 g, 8.0 mmol), 5-bromo-2,4-difluorobenzaldehyde (0.88 g, 3.98 mmol), cesium carbonate (2.59 g, 7.96 mmol) in DME (13 mL), EtOH (7 mL) and water (7 mL) was heated at 100° C. for 45 min, and the crude reaction mixture was subjected to HPLC separation eluting with 0-100% A/B (A: 95% H2O/5% MeCN, 10 MM NH4OAc; B: 5% H2O/95% MeCN, 10 mM NH4OAC over 30 min period to give the title compound as a white solid (450 mg, 51% yield). 1H NMR (500 MHz, CHLOROFORM-d) δ 10.40-10.33 (m, 1H), 9.28 (s, 1H), 8.94 (d, J=1.2 Hz, 2H), 8.06 (dd, J=8.4, 7.8 Hz, 1H), 7.15 (t, J=9.9 Hz, 1H), 10.37 (s, 1H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.